molecular formula C18H19NO2S B2995754 (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one CAS No. 1799242-11-7

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one

Cat. No. B2995754
CAS RN: 1799242-11-7
M. Wt: 313.42
InChI Key: LIBVRRXLKHKBTQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one is a synthetic compound that belongs to the class of thiazepines. It has been widely studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Aza-Piancatelli Rearrangement/Michael Reaction : Furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields, demonstrating a methodology with good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012).
  • Metalation of Aromatic Heterocycles : The deprotonation of various aromatic heterocycles, including benzo[b]furan, using mixed lithium-zinc species, has been described, showcasing a method for regioselective functionalization of these compounds (Jean‐Martial L'Helgoual'ch et al., 2008).

Pharmacological Evaluations

  • Antidepressant and Antianxiety Activities : Novel derivatives containing the furan-2-yl moiety have been synthesized and evaluated for antidepressant and antianxiety activities, showing significant activity in animal models (J. Kumar et al., 2017).
  • Antinociceptive and Anti-inflammatory Properties : Thiazolopyrimidine derivatives with the furan-2-yl moiety have shown significant antinociceptive and anti-inflammatory activities, with the para-substituted derivatives displaying the most activity (T. Selvam et al., 2012).

properties

IUPAC Name

(E)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-9,13,17H,10-12,14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBVRRXLKHKBTQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one

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